2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one

Thermolysin inhibition Metalloprotease Enzyme kinetics

2-(4-Methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one (CAS 330829-03-3) is a synthetic small-molecule heterocycle belonging to the quinazolin-4(3H)-one class, characterized by a C2 4-methylphenyl substituent and an N3 thiazol-2-yl group. Its molecular formula is C₁₈H₁₃N₃OS with a molecular weight of 319.38 g/mol.

Molecular Formula C18H13N3OS
Molecular Weight 319.4g/mol
CAS No. 330829-03-3
Cat. No. B378855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one
CAS330829-03-3
Molecular FormulaC18H13N3OS
Molecular Weight319.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4
InChIInChI=1S/C18H13N3OS/c1-12-6-8-13(9-7-12)16-20-15-5-3-2-4-14(15)17(22)21(16)18-19-10-11-23-18/h2-11H,1H3
InChIKeyOFOCYFHKXGXVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one (CAS 330829-03-3): Core Scaffold, Physicochemical Identity, and Procurement Profile


2-(4-Methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one (CAS 330829-03-3) is a synthetic small-molecule heterocycle belonging to the quinazolin-4(3H)-one class, characterized by a C2 4-methylphenyl substituent and an N3 thiazol-2-yl group [1]. Its molecular formula is C₁₈H₁₃N₃OS with a molecular weight of 319.38 g/mol . The compound is a crystalline solid with a reported melting point of 212–214 °C (recrystallized from ethanol) and a predicted density of 1.33 ± 0.1 g/cm³ . A predicted pKa of 2.44 ± 0.10 indicates the protonatable character of the thiazole nitrogen, which may influence solubility and formulation strategy in acidic media . This compound is cataloged in authoritative biochemical databases including ChEMBL (CHEMBL1164862), BindingDB (BDBM50321115), and BRENDA as an enzyme ligand [1][2].

Why Generic Quinazolinone-Thiazole Substitution Is Not Advisable: Evidence for 2-(4-Methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one Differentiation


Although the quinazolin-4(3H)-one scaffold is widely exploited in medicinal chemistry, subtle variations in substitution pattern profoundly alter target engagement. Direct comparative enzyme inhibition data from the BRENDA database demonstrate that the 2-(4-methylphenyl)-3-(thiazol-2-yl) derivative exhibits an IC₅₀ of 0.07685 mM against thermolysin, whereas the simpler 2-ethylquinazolin-4(3H)-one analogue achieves an IC₅₀ of only 0.00125 mM under identical assay conditions (pH 7.0, 25 °C)—a ~61-fold potency difference arising solely from the aryl-thiazole substitution architecture [1]. Conversely, the 2-phenyl congener (2-phenyl-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one) is classified as a low-activity inhibitor in the same enzyme system, further underscoring the non-linear structure–activity landscape [2]. In the antibacterial domain, quinazoline-thiazole hybrids in the 3-(4-methyl-5-(4-substituted-1,3,4-oxadiazol-2-yl)thiazol-2-yl)-2-phenylquinazolin-4(3H)-one series display MIC values ranging from 50 to 100 µg/mL depending on the nature of the oxadiazole-linked arylamino group, with the 4-chlorophenylaminomethyl derivative (6f) achieving MIC = 50 µg/mL against S. aureus [3]. These data collectively demonstrate that neither the quinazolinone core, the thiazole appendage, nor the C2 aryl group alone dictates biological potency; rather, the specific combination of substituents—including the 4-methyl group—defines the pharmacological fingerprint. Generic substitution among in-class compounds without experimental validation therefore carries a high risk of activity loss or gain-of-function artifacts.

Quantitative Differentiation Evidence: 2-(4-Methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one vs. Closest Structural and Pharmacological Analogs


Thermolysin Inhibition: 2-(4-Methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one vs. 2-Ethylquinazolin-4(3H)-one – A 61-Fold Potency Differential

In a head-to-head enzyme inhibition comparison at pH 7.0 and 25 °C, 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one exhibits an IC₅₀ of 0.07685 mM against Bacillus thermoproteolyticus thermolysin, whereas the structurally simpler comparator 2-ethylquinazolin-4(3H)-one—which lacks both the C2 aryl substituent and the N3 thiazole ring—achieves an IC₅₀ of 0.00125 mM under identical conditions [1]. This represents a ~61-fold difference in inhibitory potency, with the ethyl analog being substantially more potent. The data illustrate that the 4-methylphenyl-thiazole substitution pattern is not optimal for thermolysin inhibition but provides a defined benchmark for selectivity profiling when thermolysin off-target activity is a concern.

Thermolysin inhibition Metalloprotease Enzyme kinetics

Thermolysin Binding Affinity: 2-(4-Methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one Ki Determination and Cross-Study Comparison with the 2-Phenyl Analog

BindingDB reports a Ki value of 5.93 × 10⁴ nM (i.e., 59.3 µM) for 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one against Bacillus thermoproteolyticus thermolysin, measured after 15 min by microplate fluorescence assay in the presence of 0.5–2 mM substrate FaGLa [1]. Under the same assay format, an IC₅₀ of 7.69 × 10⁴ nM (76.9 µM) was also recorded [1]. In contrast, the 2-phenyl analog—2-phenyl-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one—is annotated in the BRENDA database as exhibiting only 'low inhibitory activity' against thermolysin, without reaching a quantifiable IC₅₀ threshold [2]. While a direct numerical comparison is precluded by the semi-quantitative nature of the BRENDA annotation, the data establish that the 4-methyl substituent on the C2 phenyl ring confers measurable—albeit moderate—thermolysin engagement, whereas the unsubstituted phenyl analog falls below the detectable inhibition threshold.

Binding affinity Thermolysin Enzyme inhibition constant

Physicochemical Benchmarking: Melting Point, Density, and pKa Differentiation from In-Class Quinazolinone Analogs

The target compound exhibits a well-defined melting point of 212–214 °C (from ethanol), a predicted density of 1.33 ± 0.1 g/cm³, and a predicted pKa of 2.44 ± 0.10 . In comparison, the structurally related 2-(2,4-dichlorophenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one (CAS 380646-42-4, MW = 374.24 g/mol) differs in both molecular weight (+54.86 Da) and halogen substitution pattern, predicting altered lipophilicity, crystal packing, and solubility profiles . The 2-(4-methoxyphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4-one analog (MW = 335.38 Da) introduces a hydrogen-bond-capable methoxy group absent in the target compound, which can affect dissolution rate and solid-form stability . The target compound's high melting point relative to many drug-like molecules suggests favorable thermal stability for storage but may necessitate specialized formulation approaches for bioavailability.

Physicochemical properties Solid-state characterization Formulation pre-screening

Class-Level Antibacterial SAR: Thiazole-Quinazolinone Hybrid Potency Ranges and the Structural Context for the 4-Methylphenyl Derivative

Although direct antibacterial MIC data for the target compound itself are not publicly available, class-level evidence from structurally related quinazoline-thiazole hybrids establishes quantitative potency benchmarks against which the target compound can be positioned for procurement prioritization. In the 3-(4-methyl-5-(4-substituted-1,3,4-oxadiazol-2-yl)thiazol-2-yl)-2-phenylquinazolin-4(3H)-one series, compound 6f (4-chlorophenylaminomethyl substituent) achieved MIC = 50 µg/mL against S. aureus and compound 6e (2-chlorophenylaminomethyl substituent) achieved MIC = 62.5 µg/mL against E. coli [1]. A more advanced thiazolylketenyl quinazolinone (TQ 4) demonstrated MIC = 0.5 µg/mL against MRSA—8-fold more potent than norfloxacin (MIC = 4 µg/mL)—with the added mechanism of PBP2a allosteric modulation [2]. The target compound, lacking the extended oxadiazole or ketenyl side chains present in these potent antibacterials, is expected to exhibit distinct pharmacological behavior, making it more suitable as a selectivity control or scaffold-hopping intermediate rather than a direct antibacterial candidate.

Antibacterial MIC Quinazoline-thiazole hybrids

Recommended Research and Procurement Application Scenarios for 2-(4-Methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one (CAS 330829-03-3)


Metalloprotease Selectivity Profiling: Use as a Moderate-Affinity Thermolysin Reference Compound

With a well-characterized thermolysin IC₅₀ of 76.85 µM and Ki of 59.3 µM, this compound serves as a defined moderate-affinity reference ligand for selectivity panels aimed at distinguishing potent thermolysin inhibitors from compounds with desirable low-affinity profiles [1][2]. Its 61-fold weaker inhibition compared to 2-ethylquinazolin-4(3H)-one provides an experimentally validated dynamic range for assay calibration [3].

SAR Probe for the C2 4-Methylphenyl Pharmacophore in Quinazolinone-Thiazole Hybrids

Comparative data show that replacing the C2 phenyl group with a 4-methylphenyl substituent converts a sub-threshold inhibitor (2-phenyl analog, 'low inhibitory activity') into a measurable thermolysin ligand (Ki = 59.3 µM) [1][2]. This compound is therefore valuable as a SAR probe to quantify the contribution of the para-methyl group to target engagement in medicinal chemistry campaigns.

Physicochemical Reference Standard for Quinazolinone-Thiazole Solid-Form Development

With a sharp melting point of 212–214 °C, predicted density of 1.33 g/cm³, and pKa of 2.44, this compound provides a well-defined physicochemical benchmark for analytical method development (HPLC purity, DSC thermal analysis, XRPD polymorph screening) when working with quinazolinone-thiazole chemical series [1][2]. Its properties distinguish it from the lower-melting or halogenated analogs commonly encountered in this scaffold space.

Scaffold-Hopping Intermediate for Antibacterial Quinazolinone-Thiazole Lead Optimization

Class-level evidence demonstrates that quinazolinone-thiazole hybrids achieve potent antibacterial activity (MIC = 0.5–100 µg/mL) when elaborated with extended side-chain pharmacophores [1][2]. The target compound represents the minimal core scaffold and is ideally sourced as a synthetic intermediate for fragment-based or structure-guided elaboration strategies targeting MRSA (PBP2a allosteric modulation) or Gram-negative DNA gyrase inhibition.

Quote Request

Request a Quote for 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.